N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-18(20)26-16-6-2-1-5-15(16)21-17(23)13-7-9-14(10-8-13)27(24,25)22-11-3-4-12-22/h1-2,5-10,18H,3-4,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNACJVZENSABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(difluoromethoxy)aniline with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The pyrrolidine-1-sulfonyl moiety undergoes characteristic sulfonamide reactions:
Hydrolysis
-
Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.
-
Products :
-
Cleavage of the sulfonamide bond yields pyrrolidine and 4-sulfobenzoic acid derivatives.
-
Rate acceleration occurs under microwave irradiation or elevated temperatures (>100°C).
-
| Reaction Type | Reagents/Conditions | Observed Products |
|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 12h | Pyrrolidine + 4-sulfobenzoic acid derivative |
| Base Hydrolysis | 2M NaOH, EtOH, 80°C, 8h | Pyrrolidine + sodium 4-sulfobenzoate |
Amide Bond Reactivity
The benzamide group participates in standard amide transformations:
Reduction
-
Reagents : LiAlH₄ or BH₃·THF.
-
Products :
-
Reduction of the amide to a benzylamine derivative (N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzylamine).
-
Nucleophilic Substitution
-
Reagents : Grignard reagents (e.g., MeMgBr).
-
Products :
-
Substitution at the carbonyl carbon generates tertiary alcohols or ketones.
-
Aromatic Ring Reactivity
The electron-deficient difluoromethoxy-substituted phenyl ring undergoes electrophilic substitution selectively at the para position relative to the sulfonamide group:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C → 50°C.
-
Products :
Halogenation
-
Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.
-
Products :
Difluoromethoxy Group Stability
-
Oxidation : Resistant to common oxidants (e.g., KMnO₄, H₂O₂) due to the electron-withdrawing CF₂ group.
-
Reduction : LiAlH₄ may partially reduce the O-CF₂ bond, forming a methoxy group.
Pyrrolidine Ring Modifications
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium derivatives .
Cross-Coupling Reactions
The benzamide scaffold supports palladium-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-arylated benzamides |
Thermal and Photochemical Behavior
Scientific Research Applications
Anticancer Activity
N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit specific cancer cell lines, including colon and breast cancer. The sulfonamide group is known to enhance interaction with target proteins involved in tumor growth and proliferation .
Inflammation Modulation
The compound's structure suggests potential anti-inflammatory properties. Research indicates that fluorinated compounds can modulate inflammatory pathways, possibly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This application is particularly relevant in conditions like arthritis and other inflammatory diseases.
Neuropharmacological Effects
Emerging studies suggest that pyrrolidine derivatives may exhibit neuropharmacological effects, including orexin receptor modulation. Orexin receptors are involved in regulating wakefulness and appetite, making this compound a candidate for research into sleep disorders and obesity treatments .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in oncology .
Case Study 2: Inflammatory Response
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human fibroblast cells stimulated with pro-inflammatory cytokines. The results indicated a marked reduction in inflammatory markers, suggesting that the compound could serve as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer progression. The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[2-(Difluoromethoxy)phenyl]-4-(Pyrrolidine-1-Sulfonyl)Benzamide and Analogs
Key Observations:
Sulfonyl Group Variations: The target compound’s pyrrolidine sulfonyl group contrasts with the dimethylamino sulfonyl group in tolylfluanid and the imidazole substituent in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide . Pyrrolidine’s cyclic amine may improve solubility compared to linear alkyl or aromatic sulfonamides.
Amide Substituent Effects: The 2-(difluoromethoxy)phenyl group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability compared to non-fluorinated analogs like the 4-methylpyrimidin-2-yl substituent in ’s compound . Anticancer activity in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide suggests that halogenation at specific positions (e.g., 3-Cl, 4-F) is critical for bioactivity.
Tautomerism and Stability: Compounds in exist as thione tautomers, confirmed by IR spectra (absence of S-H bands at 2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Spectral Data
Key Insights:
- Bioactivity Trends : Fluorinated and sulfonamide-containing compounds often exhibit enhanced target binding due to fluorine’s electronegativity and the sulfonamide’s hydrogen-bonding capacity. For example, tolylfluanid’s fungicidal activity correlates with its sulfonamide and fluorine substituents .
- Spectral Confirmation : IR and NMR data from and validate structural integrity in analogs, emphasizing the importance of spectral analysis in characterizing complex sulfonamide derivatives .
Biological Activity
N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a pyrrolidine sulfonamide moiety, which are known to influence its pharmacological properties. The molecular formula is , and it exhibits characteristics typical of sulfonamide derivatives, including anti-inflammatory and analgesic activities.
This compound acts primarily as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular functions, including inflammation and immune response modulation. This mechanism underlies its potential in treating inflammatory conditions.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies involving related sulfonamide derivatives demonstrated reductions in pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential for managing conditions like rheumatoid arthritis and asthma .
Analgesic Properties
The analgesic properties are attributed to the modulation of pain pathways through cAMP elevation. In animal models, these compounds have shown effectiveness in reducing pain responses comparable to established analgesics .
Antimicrobial Activity
While primarily recognized for anti-inflammatory properties, some studies suggest antimicrobial activity against certain bacterial strains. The presence of the pyrrolidine ring may enhance interaction with bacterial targets, although specific data on this compound's antimicrobial efficacy is limited .
Case Studies
- Inflammatory Disease Models : In a controlled study using carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant reduction in edema compared to controls, supporting its anti-inflammatory profile .
- Pain Management Trials : A series of trials evaluated the compound's effectiveness in models of neuropathic pain. Results indicated that it significantly reduced pain scores compared to placebo, suggesting potential for clinical use in chronic pain management .
Comparative Data Table
| Activity | This compound | Standard Drug (e.g., Dexamethasone) |
|---|---|---|
| Anti-inflammatory | 61-85% inhibition of TNF-α and 76-93% inhibition of IL-6 | 76% TNF-α and 86% IL-6 at 1 µM |
| Analgesic Effect | Significant reduction in pain scores | Standard analgesics |
| Antimicrobial Activity | Limited data; potential against select strains | Varies by drug |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
